REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:26])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2C(=O)C3=CC=CC=C3C2=O)=[CH:8][C:7]=1[N+:23]([O-:25])=[O:24])[CH3:2].O.NN>COCCOC>[CH2:1]([O:3][C:4](=[O:26])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[N+:23]([O-:25])=[O:24])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1=C(C=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
the solids are washed with dimethoxyethane (250 mL) on the filter
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated by means of evaporation
|
Type
|
CUSTOM
|
Details
|
the red crystalline product is recrystallized from toluene (350 mL)
|
Type
|
CUSTOM
|
Details
|
precipitated product
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor is concentrated to half the original volume
|
Type
|
WAIT
|
Details
|
left
|
Type
|
FILTRATION
|
Details
|
Precipitated material is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized as before
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=C(C=C(C=C1)N)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |